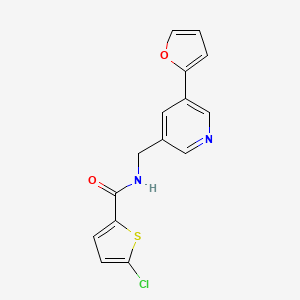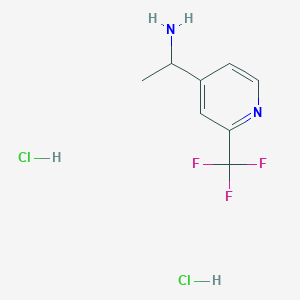
5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a multifunctional molecule that has been the subject of various studies due to its potential biological activities. The presence of furan and thiophene rings, along with a pyridine moiety substituted with chlorine, suggests that this compound could exhibit interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a compound with a similar structure, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was synthesized and its metal complexes were prepared . Another related compound, 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, was synthesized using the Gewald reaction, which involved the condensation of furfuryl amine and ethyl cyanoacetate followed by further reactions . These methods provide a foundation for the synthesis of 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, although the exact synthesis route for this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a similar compound was determined using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters . Another related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, also crystallizes in the monoclinic space group, and its structure was solved by the heavy-atom method . These studies suggest that the molecular structure of 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide could also be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The related compound with the carbamothioyl group has been used to form metal complexes, indicating its ability to act as a ligand . Schiff bases derived from similar thiophene compounds have been synthesized, suggesting that the compound may also undergo reactions to form Schiff bases or other derivatives . These reactions could be explored to further understand the chemical behavior of 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their thermal stability, solubility, and potential biological activities. The thermal decomposition of metal complexes derived from a related compound was investigated, providing insights into the stability of the compound under heat . The antimicrobial activity of Schiff bases derived from a related thiophene compound was screened, indicating that the compound of interest may also possess biological activities worth exploring . These properties are crucial for understanding the potential applications of 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide in various fields, including medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds similar to 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide have been explored to understand their potential in various scientific applications. These compounds are part of broader research into heterocyclic chemistry, focusing on synthesizing new molecules with potential pharmacological interest. For example, the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents shows the interest in developing compounds with specific biological activities (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the development of novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents illustrates the pharmacological potential of these compounds (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Supramolecular Chemistry and Crystal Packing
The study of the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds provides insights into how these molecules interact at the molecular level, which is crucial for designing materials with desired physical properties (Rahmani, Salimi, Mohammadzadeh, & Sparkes, 2016). This type of research underpins the development of novel materials and understanding the fundamental aspects of molecular architecture.
Potential Therapeutic Applications
The exploration of compounds containing furan and thiophene units for potential therapeutic applications highlights the ongoing interest in these molecules. Research into inhibitors of Ca²⁺-induced mitochondrial permeability transition derived from muscle relaxant dantrolene demonstrates the therapeutic potential of compounds structurally related to 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide (Murasawa, Iuchi, Sato, Noguchi-Yachide, Sodeoka, Yokomatsu, Dodo, Hashimoto, & Aoyama, 2012). Such studies are crucial for identifying new therapeutic agents.
Electronic and Electrochemical Properties
Investigations into the electronic and electrochemical properties of heterocyclic compounds, such as those containing thiophene and furan units, are vital for applications in materials science, including organometallic chemistry and electronics (Hildebrandt, Schaarschmidt, Claus, & Lang, 2011). These studies contribute to the development of new materials with specific electronic properties for use in various technological applications.
Propiedades
IUPAC Name |
5-chloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-14-4-3-13(21-14)15(19)18-8-10-6-11(9-17-7-10)12-2-1-5-20-12/h1-7,9H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOLORACZKUPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)




![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)
![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)


![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)